molecular formula C15H14N2O B11868030 2-Benzyl-3-methoxy-2H-indazole CAS No. 842168-57-4

2-Benzyl-3-methoxy-2H-indazole

Cat. No.: B11868030
CAS No.: 842168-57-4
M. Wt: 238.28 g/mol
InChI Key: HQHGEAXWVMQKEH-UHFFFAOYSA-N
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Description

2-Benzyl-3-methoxy-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzyl group attached to the nitrogen atom at position 2 and a methoxy group attached to the carbon atom at position 3 of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methoxy-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of 2-azidobenzaldehydes and amines to form the indazole ring via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by the formation of the N–N bond in DMSO under an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methoxy-2H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
  • 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
  • 1-Methyl-1H-indazole-4-acetic acid

Uniqueness

2-Benzyl-3-methoxy-2H-indazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other indazole derivatives, it exhibits a unique combination of anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

842168-57-4

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

2-benzyl-3-methoxyindazole

InChI

InChI=1S/C15H14N2O/c1-18-15-13-9-5-6-10-14(13)16-17(15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

HQHGEAXWVMQKEH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=CC2=NN1CC3=CC=CC=C3

Origin of Product

United States

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